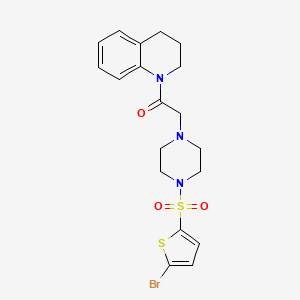
2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one is a complex organic compound that features a combination of several functional groups, including a bromothiophene, sulfonyl, piperazine, and dihydroquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the bromination of thiophene to obtain 5-bromothiophene, followed by sulfonylation to introduce the sulfonyl group. Piperazine is then reacted with the sulfonylated bromothiophene to form the piperazine derivative. The final step involves the coupling of this intermediate with a dihydroquinoline derivative under specific reaction conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be elucidated through pharmacological studies.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonyl piperazine derivatives, bromothiophene derivatives, and dihydroquinoline derivatives. Examples include:
- 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Uniqueness
The uniqueness of 2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C19H22BrN3O3S2 |
|---|---|
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
2-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C19H22BrN3O3S2/c20-17-7-8-19(27-17)28(25,26)22-12-10-21(11-13-22)14-18(24)23-9-3-5-15-4-1-2-6-16(15)23/h1-2,4,6-8H,3,5,9-14H2 |
Clave InChI |
OBKOQEZJWXULNT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


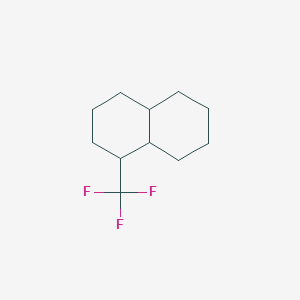
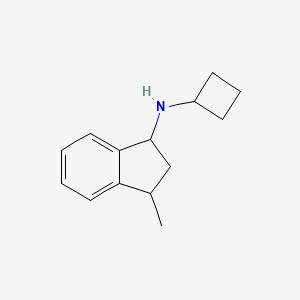
![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)
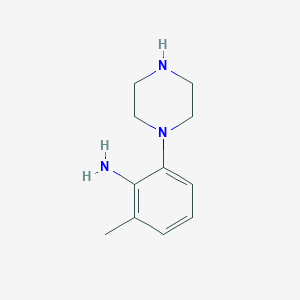
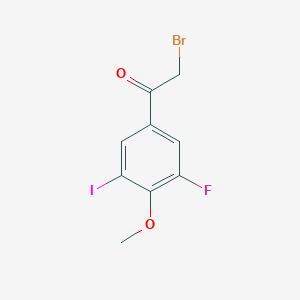



![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)
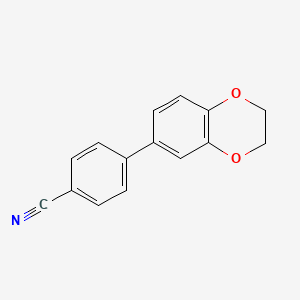
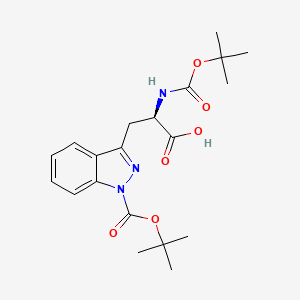
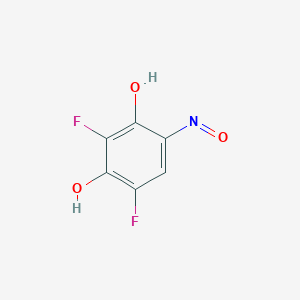
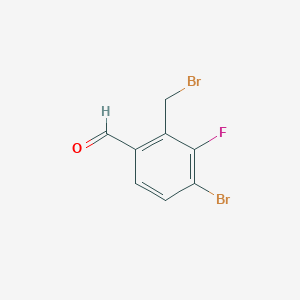
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
